molecular formula C18H29Br B8030058 5-Bromo-1,2,3-tri-tert-butylbenzene CAS No. 1951441-92-1

5-Bromo-1,2,3-tri-tert-butylbenzene

Cat. No.: B8030058
CAS No.: 1951441-92-1
M. Wt: 325.3 g/mol
InChI Key: BFSTYFYIECDFCT-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3-tri-tert-butylbenzene: is an organic compound with the molecular formula C18H29Br . It is a derivative of bromobenzene, where three tert-butyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is known for its bulky tert-butyl groups, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3-tri-tert-butylbenzene typically involves the bromination of 3,4,5-Tri(tert-butyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3-tri-tert-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding brominated quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxide (NaOR) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products:

    Substitution: Products include 3,4,5-Tri(tert-butyl)phenol, 3,4,5-Tri(tert-butyl)aniline, and 3,4,5-Tri(tert-butyl)alkyl ethers.

    Oxidation: Products include brominated quinones and other oxidized derivatives.

    Reduction: The major product is 3,4,5-Tri(tert-butyl)benzene.

Scientific Research Applications

Chemistry: 5-Bromo-1,2,3-tri-tert-butylbenzene is used as a precursor in the synthesis of various organic compounds. It is employed in the preparation of ligands, catalysts, and other functionalized aromatic compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of bulky substituents on the biological activity of aromatic compounds. It serves as a model compound in drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure makes it valuable in the development of high-performance materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3-tri-tert-butylbenzene involves its interaction with various molecular targets. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The bromine atom can participate in halogen bonding, which can affect the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 1-Bromo-4-tert-butylbenzene
  • 1-Bromo-3,5-di-tert-butylbenzene
  • 1-Bromo-2,4,6-tri-tert-butylbenzene

Comparison: 5-Bromo-1,2,3-tri-tert-butylbenzene is unique due to the specific positioning of the tert-butyl groups at the 3, 4, and 5 positions. This arrangement provides distinct steric and electronic effects compared to other bromobenzene derivatives. The presence of three bulky tert-butyl groups can significantly influence the compound’s reactivity, solubility, and overall chemical behavior .

Properties

IUPAC Name

5-bromo-1,2,3-tritert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29Br/c1-16(2,3)13-10-12(19)11-14(17(4,5)6)15(13)18(7,8)9/h10-11H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSTYFYIECDFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1C(C)(C)C)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241333
Record name Benzene, 5-bromo-1,2,3-tris(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-92-1
Record name Benzene, 5-bromo-1,2,3-tris(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-bromo-1,2,3-tris(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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